N-butyl-N-methyl-4-nitroaniline
Description
N-Butyl-N-methyl-4-nitroaniline (systematic name: N-(butyl)-N-methyl-4-nitrobenzenamine) is a tertiary aromatic amine featuring a nitro group at the para position of the benzene ring and alkyl substituents (butyl and methyl) on the nitrogen atom. Such compounds are typically synthesized via alkylation of 4-nitroaniline with alkyl halides or through nucleophilic substitution reactions under phase-transfer conditions .
The butyl and methyl groups confer distinct steric and electronic effects, influencing solubility, crystallinity, and reactivity.
Properties
CAS No. |
56269-49-9 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-butyl-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-9-12(2)10-5-7-11(8-6-10)13(14)15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
MITUDHRPTJOEPE-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The table below compares key physical and spectral properties of N-butyl-N-methyl-4-nitroaniline with related compounds:
Key Observations :
- N-Benzyl-4-nitroaniline exhibits a sharp NH stretch in IR (3365 cm⁻¹) due to secondary amine character, absent in tertiary amines like N-butyl-N-methyl derivatives .
- Alkyl substituents (e.g., butyl, benzyl) lower melting points compared to unsubstituted 4-nitroaniline (mp 147–149°C), likely due to reduced crystallinity from steric hindrance.
- Tertiary amines like N,N-dimethyl-4-nitroaniline lack NH absorption in IR, simplifying spectral differentiation .
Reactivity and Stability
- Nitro Group Reactivity : The para-nitro group directs electrophilic substitution to the meta position. In this compound, steric hindrance from the bulky alkyl groups may slow such reactions compared to less-substituted analogs.
- Thermal Stability : Benzyl derivatives (e.g., N-benzyl-3-nitroaniline) demonstrate moderate thermostability , while methyl/butyl analogs likely degrade at lower temperatures due to weaker aromatic stacking interactions.
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